1,1-Diethylpropargylamine
Overview
Description
1,1-Diethylpropargylamine: is an organic compound with the molecular formula C7H13N . . This compound is characterized by the presence of an ethyl group and an amine group attached to a pentynyl chain, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Addition Reaction: One common method for synthesizing 1,1-Diethylpropargylamine involves the addition of an ethyl group to a propargylamine precursor.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable amine precursor.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,1-Diethylpropargylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Substitution: this compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst
Substitution: Halogens, alkylating agents
Major Products:
Oxidation: Oxides or other oxidized derivatives
Reduction: Saturated amines
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry: 1,1-Diethylpropargylamine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a probe to investigate the activity of specific enzymes and their role in various biological processes .
Medicine: It is explored for its role in the development of new drugs and therapeutic agents, particularly in the treatment of neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 1,1-Diethylpropargylamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The compound’s structure allows it to bind to active sites of enzymes, influencing their catalytic functions and affecting various biochemical pathways .
Comparison with Similar Compounds
3-Ethyl-1-pentyn-3-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
1-Pentyn-3-amine: This compound lacks the ethyl group present in 1,1-Diethylpropargylamine.
Uniqueness: this compound is unique due to the presence of both an ethyl group and an amine group attached to a pentynyl chain. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
3-ethylpent-1-yn-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-7(8,5-2)6-3/h1H,5-6,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNOKDNCUNZBLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186066 | |
Record name | 3-Ethylpent-1-yn-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3234-64-8 | |
Record name | 3-Ethyl-1-pentyn-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3234-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylpent-1-yn-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003234648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethylpent-1-yn-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylpent-1-yn-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,1-Diethylpropargylamine be used to synthesize organometallic-labeled amino acids?
A: Yes, this compound plays a key role in a two-step palladium-catalyzed scheme for synthesizing ferrocene-labeled amino acids []. First, it reacts with ferrocene carboxylic acid to yield the corresponding propargyl amide. This intermediate is then coupled with p-iodoanilide amino acids via a palladium-catalyzed reaction to provide the desired ferrocene-labeled amino acid derivatives []. The 1,1-diethyl groups facilitate the purification process by enabling easy extraction of the final product with diethyl ether.
Q2: Can this compound be polymerized?
A: Yes, this compound can be polymerized using transition metal catalysts []. Molybdenum- and tungsten-based catalyst systems show comparable activity for its polymerization, unlike propargylamine polymerization where molybdenum catalysts are more effective []. The polymerization proceeds readily in both polar solvents like nitrobenzene and DMF, and non-polar aromatic solvents such as chlorobenzene and toluene []. The resulting poly(this compound) is generally insoluble in organic solvents but exhibits stability against air oxidation.
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